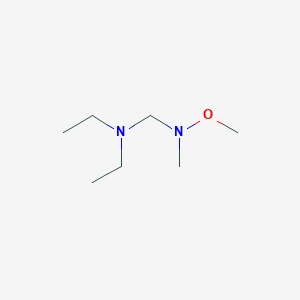
Methanediamine, N,N-diethyl-N'-methoxy-N'-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanediamine, N,N-diethyl-N’-methoxy-N’-methyl- is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of two amine groups attached to a central carbon atom, with additional ethyl, methoxy, and methyl substituents. It is used in various chemical processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanediamine, N,N-diethyl-N’-methoxy-N’-methyl- typically involves the reaction of diethylamine with formaldehyde and methanol under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Methanediamine, N,N-diethyl-N’-methoxy-N’-methyl- is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of catalysts to enhance the reaction rate. The product is then purified using techniques such as distillation and crystallization to remove any impurities and obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Methanediamine, N,N-diethyl-N’-methoxy-N’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of Methanediamine, N,N-diethyl-N’-methoxy-N’-methyl- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of Methanediamine, N,N-diethyl-N’-methoxy-N’-methyl- depend on the type of reaction. For example, oxidation may yield oxides, while reduction may produce simpler amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methanediamine, N,N-diethyl-N’-methoxy-N’-methyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the manufacture of various industrial products, including polymers, resins, and coatings.
Wirkmechanismus
The mechanism of action of Methanediamine, N,N-diethyl-N’-methoxy-N’-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methanediamine, N,N-diethyl-N’-methoxy-N’-methyl- can be compared with other similar compounds, such as:
Methanediamine, N,N,N’,N’-tetramethyl-: This compound has four methyl groups attached to the nitrogen atoms, making it structurally different and potentially leading to different chemical properties and applications.
Methanediamine, N,N,N’,N’-tetraethyl-: With four ethyl groups, this compound also differs in structure and may have unique reactivity and uses.
Methanediamine, N,N,N’,N’-tetramethoxy-:
The uniqueness of Methanediamine, N,N-diethyl-N’-methoxy-N’-methyl- lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
90691-20-6 |
|---|---|
Molekularformel |
C7H18N2O |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
N',N'-diethyl-N-methoxy-N-methylmethanediamine |
InChI |
InChI=1S/C7H18N2O/c1-5-9(6-2)7-8(3)10-4/h5-7H2,1-4H3 |
InChI-Schlüssel |
KLLDIUOJMRRHET-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CN(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal](/img/structure/B14361646.png)
![3,3-Dimethyl-1'H,3'H-spiro[cyclobutane-1,2'-phenalene]](/img/structure/B14361652.png)

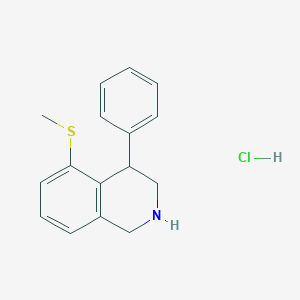
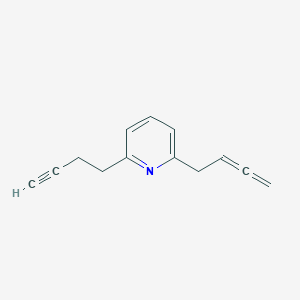
![2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid](/img/structure/B14361676.png)
![2-Methoxy-4-[2-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14361684.png)

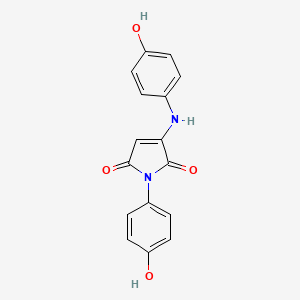
![N-{2-[4-(Piperidine-1-sulfonyl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B14361704.png)
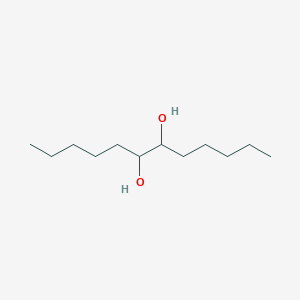
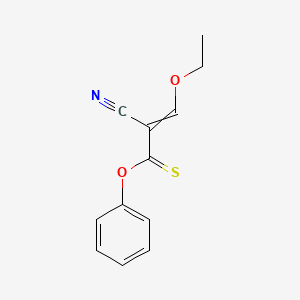
![N-Methyl-N-[3-(trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B14361730.png)
![N-[8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine](/img/structure/B14361740.png)
